

Application Notes and Protocols for the Purification of AN2690 (Tavaborole)

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Compound of Interest

Compound Name: 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the purification of AN2690 (Tavaborole), a novel oxaborole antifungal agent. The information is intended to assist researchers in obtaining high-purity AN2690 for a variety of research and development applications.

Introduction

AN2690, also known as Tavaborole, is a topical antifungal medication approved for the treatment of onychomycosis.^{[1][2]} Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, leading to the termination of cell growth and fungal cell death.^{[1][2]} The synthesis and subsequent purification of AN2690 are critical steps to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines key purification techniques, including recrystallization and column chromatography, supported by experimental protocols and quantitative data.

Data Summary of AN2690 Purification

The following table summarizes quantitative data from various purification methods for AN2690, providing a comparative overview of their efficiency.

Purification Method	Solvent System	Yield (%)	Purity (by HPLC)	Reference
Crystallization	Water	51%	Not Specified	[3][4]
Recrystallization	Toluene	75%	99.9%	[5]
Recrystallization	Ethanol/Water	Not Specified	99.9%	[5]
Column Chromatography	Not Specified	Not Specified	Not Specified	[5]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of AN2690

This protocol describes the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) from 2-Bromo-5-fluorobenzaldehyde followed by purification by crystallization.[3][4]

Materials:

- 2-Bromo-5-fluorobenzaldehyde
- Trimethoxymethane
- Methanol
- Concentrated H₂SO₄
- n-Butyllithium
- Triethyl borate
- 3 M aq. HCl
- Diethyl ether (Et₂O)
- Sodium borohydride (NaBH₄)
- Water

Procedure:

- Synthesis of 4-fluoro-2-formylphenylboronic acid:
 - Dissolve 2-Bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69 g, 0.025 mol) in 100 ml of methanol in a two-necked vessel.
 - Add 0.4 ml of concentrated H_2SO_4 and reflux the solution for one hour.
 - Cool the reaction mixture and add n-butyllithium.
 - Slowly add triethyl borate (3.80 g, 0.026 mol, 4.4 ml) while maintaining the temperature under -70°C .
 - Allow the solution to warm and stir for one hour.
 - Acidify the solution to $\text{pH} \approx 3$ with 3 M aq. HCl.
 - Separate the aqueous layer and extract with Et_2O (2 x 100 ml).
 - Combine the organic layers and partially remove the solvent under vacuum.
 - Dissolve the remaining thick solution in hot water.
 - Filter the yellowish crystals of 4-fluoro-2-formylphenylboronic acid after a few hours.
 - Recrystallize the product from water to yield 1.79 g (49%).
- Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690):
 - Dissolve the product from the previous step (1.79 g, 0.011 mol) in 100 ml of methanol in a one-necked vessel.
 - Add NaBH_4 (0.44 g, 0.012 mol) in small portions and mix the solution for 12 hours.
 - Add another portion of NaBH_4 (0.22 g) and mix for 3 days.
 - Remove the solvent under vacuum.

- Dissolve the crude product in water.
- Crystallization will yield 0.82 g of AN2690 as yellowish crystals (51% yield).^[3]^[4]

Protocol 2: Recrystallization of AN2690 using Toluene

This protocol describes the purification of crude AN2690 by recrystallization from toluene to achieve high purity.^[5]

Materials:

- Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)
- Toluene

Procedure:

- Dissolve 60.0 g of crude AN2690 in 300.0 ml of toluene at 70°C.
- Cool the solution to 0°C.
- Stir the solution for 1 hour to facilitate crystallization.
- Filter the solid product.
- Dry the product in an oven at 50°C for 12 hours.
- This method yields a product with 99.9% purity as determined by HPLC, with a yield of 75%.^[5]

Protocol 3: Recrystallization of AN2690 using Ethanol/Water

This protocol details the purification of crude AN2690 by recrystallization from an ethanol and water mixture.^[5]

Materials:

- Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)

- Ethanol
- Water

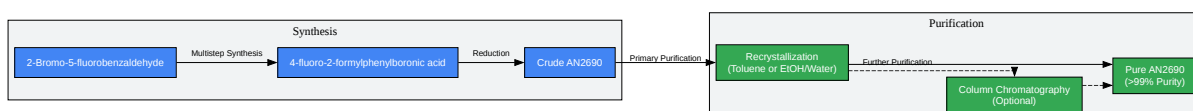
Procedure:

- Dissolve 102.0 g of crude AN2690 in 204.0 ml of ethanol.
- To this solution, add 1224.0 ml of water at a temperature of about 20-30°C.
- Cool the resulting slurry and stir for 1 hour.
- Filter the precipitated product.
- The resulting 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has a purity of 99.9% as determined by HPLC.[5]

Visualizations

AN2690 Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of AN2690.

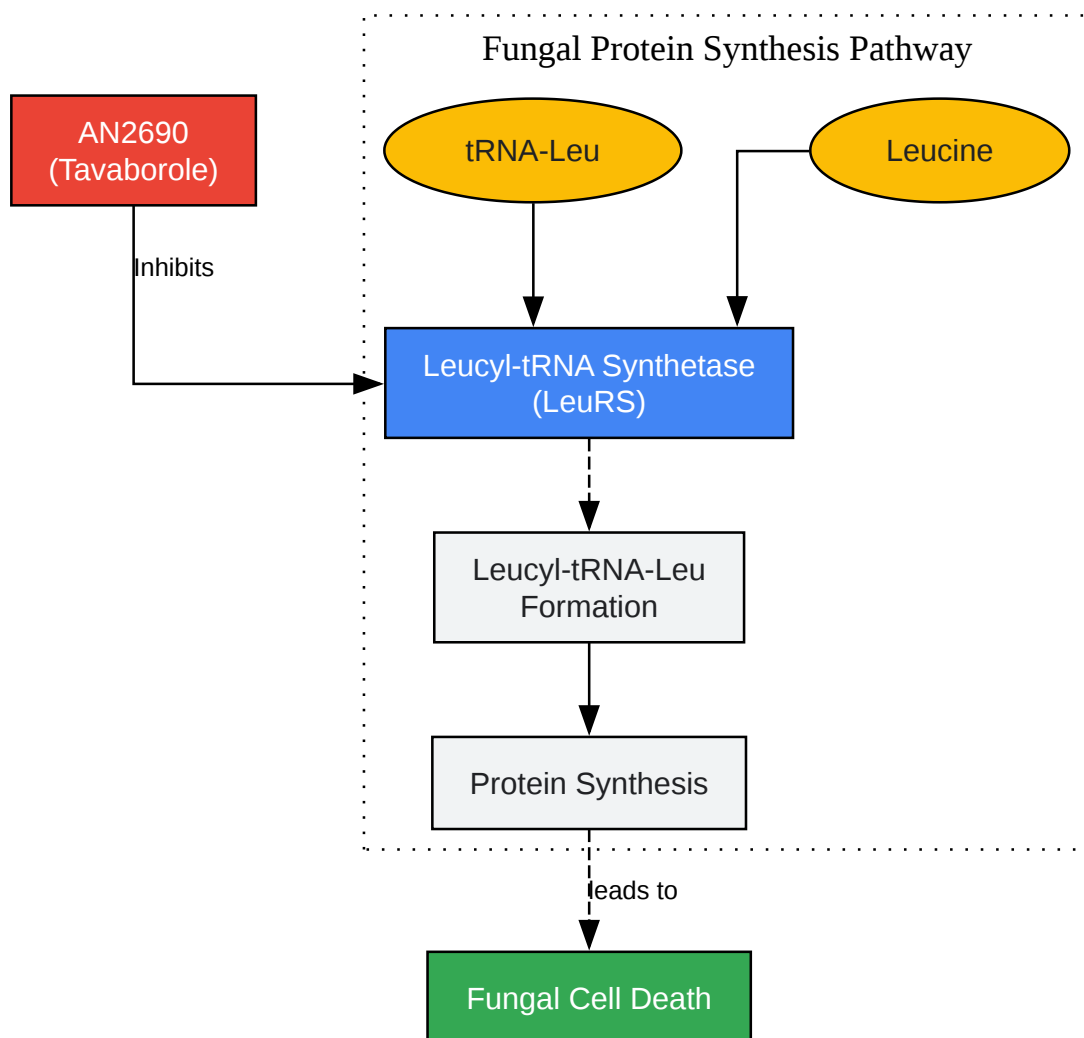


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Caption: Workflow for the synthesis and purification of AN2690.

Mechanism of Action of AN2690

The diagram below depicts the mechanism by which AN2690 inhibits fungal protein synthesis.



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Caption: Inhibition of fungal leucyl-tRNA synthetase by AN2690.

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